Acid-PEG4-S-PEG4-Acid

Cleavable Linker Bioconjugation Drug Release

Acid-PEG4-S-PEG4-Acid is a homobifunctional, polyethylene glycol (PEG)-based linker characterized by terminal carboxylic acid groups and a central disulfide (-S-S-) bond. It belongs to the class of cleavable PEG linkers, which are fundamental reagents in bioconjugation for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Molecular Formula C22H42O12S
Molecular Weight 530.6 g/mol
Cat. No. B8106162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG4-S-PEG4-Acid
Molecular FormulaC22H42O12S
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)O)C(=O)O
InChIInChI=1S/C22H42O12S/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26)
InChIKeyGRGLDHQIGLRPHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acid-PEG4-S-PEG4-Acid: A Disulfide-Based Cleavable Homobifunctional PEG Linker for Bioconjugation


Acid-PEG4-S-PEG4-Acid is a homobifunctional, polyethylene glycol (PEG)-based linker characterized by terminal carboxylic acid groups and a central disulfide (-S-S-) bond . It belongs to the class of cleavable PEG linkers, which are fundamental reagents in bioconjugation for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C22H42O12S2 with a molecular weight of 562.69 g/mol . The compound is designed to form stable amide bonds with primary amines via its carboxylic acid groups, while the disulfide bridge provides a defined cleavage point under reducing conditions, such as those found in the intracellular environment .

Why Acid-PEG4-S-PEG4-Acid Cannot Be Replaced by Non-Cleavable or Alternative Cleavable PEG Linkers


Generic substitution of Acid-PEG4-S-PEG4-Acid with other PEG linkers in bioconjugation is not straightforward due to the precise interplay between linker length, flexibility, and cleavability required for optimal performance. The specific PEG4-spacer length is critical for minimizing steric hindrance and providing appropriate conformational flexibility, which directly impacts the formation of productive ternary complexes in applications like PROTAC design [1]. More importantly, the central disulfide bond is not a generic feature; it provides a specific, reductive cleavage mechanism that is absent in non-cleavable PEG linkers and differs kinetically from other cleavable motifs like hydrazones or enzyme-cleavable peptides [2]. Replacing this compound with a non-cleavable analog or one with a different PEG length or cleavage trigger would fundamentally alter the conjugate's stability, drug release profile, and ultimately, its biological activity.

Quantitative Differentiation of Acid-PEG4-S-PEG4-Acid from Key Comparators


Reductive Cleavage Specificity: Disulfide vs. Non-Cleavable Linkers

Acid-PEG4-S-PEG4-Acid incorporates a central disulfide bond that is susceptible to reductive cleavage by agents like dithiothreitol (DTT) or intracellular glutathione, enabling the controlled release of a conjugated payload. This is a binary feature: non-cleavable PEG linkers, such as those with simple amide or ether linkages, do not contain this functionality and remain intact under these conditions. The cleavage of the disulfide bond is quantitative; treatment with DTT results in the complete scission of the linker, separating the two conjugated entities .

Cleavable Linker Bioconjugation Drug Release

Linker Length Impact on PROTAC Ternary Complex Formation: PEG4 vs. PEG6 and PEG8

In the context of PROTAC development, linker length is a critical determinant of ternary complex stability and degradation efficiency. The PEG4 spacer in Acid-PEG4-S-PEG4-Acid provides a specific end-to-end distance and conformational rigidity profile. Structure-activity relationship (SAR) studies indicate that the progression from PEG4 to PEG8 can alter the residence time in the ternary complex by an order of magnitude, which is recapitulated as a lower cellular EC50 value [1]. While no direct comparison data is available for this specific compound, the class-level knowledge dictates that a PEG4 linker imposes a more constrained, near-rigid geometry compared to the more flexible PEG6 or PEG8 linkers, making it preferable for target proteins with buried or sterically congested binding pockets [1].

PROTAC Linker Optimization Structure-Activity Relationship

PEG Linkers Enhance Cell Permeability Compared to Alkyl Linkers in PROTACs

A recent study comparing PROTACs differing only in linker chemistry found that a PEG-based linker conferred close to three orders of magnitude higher cell permeability compared to an alkyl-based linker of similar length [1]. This was attributed to the PEG linker's ability to adopt conformations with similar polarities in both aqueous and nonpolar environments, whereas the alkyl linker underwent hydrophobic collapse, leading to extended, polar, and less permeable conformations in membrane-like environments [1]. While this study did not use Acid-PEG4-S-PEG4-Acid, the class-level implication is strong: PEG-based linkers, by virtue of their oxygen-rich backbone, provide a fundamental advantage in cell permeability over their all-carbon counterparts.

Cell Permeability PROTAC Linker Chemistry

Quantifiable Differentiation in Physical Properties: Molecular Weight and Formula

Acid-PEG4-S-PEG4-Acid (CAS 2055015-40-0) has a distinct molecular formula of C22H42O12S2 and a molecular weight of 562.69 g/mol . This differentiates it from a common analog, Acid-PEG4-S-PEG4-Acid (with a thioether linkage, CAS 2055041-21-7), which has the formula C22H42O12S and a molecular weight of 530.63 g/mol [1]. The additional sulfur atom in the disulfide bond of the former compound is responsible for this ~32 Da difference in mass, which is a quantifiable distinction with implications for analytical characterization via mass spectrometry.

Bioconjugation Linker Physical Properties

Key Application Scenarios for Acid-PEG4-S-PEG4-Acid Based on Differential Evidence


Construction of Cleavable Antibody-Drug Conjugates (ADCs) Requiring Intracellular Payload Release

This linker is ideally suited for developing ADCs where the cytotoxic payload must be released inside the target cell. The central disulfide bond is stable in circulation but is cleaved in the reducing environment of the cytoplasm . This feature is absent in non-cleavable linkers, which require complete lysosomal degradation of the antibody for payload release, a process that can be inefficient and lead to the accumulation of membrane-impermeable catabolites. The terminal carboxylic acids allow for conjugation to lysine residues on antibodies and amine-containing payloads using standard EDC/NHS chemistry .

Optimizing Linker Length in PROTAC Libraries for Sterically Demanding Targets

During PROTAC development, a library of linkers with varying lengths is essential to find the optimal geometry for ternary complex formation. The PEG4 length of this compound represents a key variant on the flexibility-stability continuum . As PEG4 linkers act as a more constrained spacer compared to PEG6 or PEG8, this compound should be prioritized when targeting proteins with buried or sterically congested binding pockets, where a shorter, more rigid linker is needed to bring the E3 ligase and target protein into productive proximity .

Bioconjugation for Enhanced Cellular Uptake of Intracellular Probes

For delivering fluorescent probes or other small-molecule reporters into the cell, the PEG backbone of this linker offers a significant advantage. Class-level evidence indicates that PEG linkers can confer up to 1000-fold higher cell permeability compared to alkyl linkers by avoiding hydrophobic collapse and maintaining favorable polarity in membrane environments . This makes Acid-PEG4-S-PEG4-Acid a superior choice over alkyl-based linkers for applications where efficient passive diffusion across the cell membrane is required.

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